molecular formula C11H13NO B115673 4-Tert-butyl-2-hydroxybenzonitrile CAS No. 145818-28-6

4-Tert-butyl-2-hydroxybenzonitrile

Cat. No. B115673
M. Wt: 175.23 g/mol
InChI Key: QTLNIYPZXDQTKS-UHFFFAOYSA-N
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Description

4-Tert-butyl-2-hydroxybenzonitrile is a chemical compound with the molecular formula C11H13NO and a molecular weight of 175.23 g/mol . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of 4-Tert-butyl-2-hydroxybenzonitrile consists of 11 carbon atoms, 13 hydrogen atoms, and 1 nitrogen atom .

Scientific Research Applications

Polymer Synthesis and Properties

4-tert-butyl-2-hydroxybenzonitrile derivatives are utilized in synthesizing polyamides with flexible ether linkages and ortho-phenylene units, showing significant thermal stability, solubility in polar solvents, and the ability to form transparent, flexible films. These materials have applications in creating advanced polymer-based technologies due to their exceptional thermal and physical properties (Hsiao et al., 2000).

Surface Chemistry and Electrografting

The steric effects of tert-butyl groups in derivatives of 4-tert-butyl-2-hydroxybenzonitrile have been studied in the context of aryl radicals' reactions with surfaces. These studies have implications for developing surface coatings and materials with tailored chemical and physical surface properties (Combellas et al., 2009).

Magnetic and Electronic Properties

Compounds synthesized from 4-tert-butyl-2-hydroxybenzonitrile show varied magnetic interactions and electronic properties, which are useful in developing materials for magnetic storage, sensors, and advanced electronic devices. For instance, Schiff-base compounds derived from 4-tert-butyl-2,6-bis-[(2-hydroxy-phenylimino)methyl]phenol have been explored for their potential in synthesizing rare-earth metal compounds with magnetic properties (Yadav et al., 2015).

Synthesis and Characterization of Novel Compounds

The chemical versatility of 4-tert-butyl-2-hydroxybenzonitrile allows for the synthesis of novel organic compounds with potential applications in pharmaceuticals, materials science, and as intermediates in chemical synthesis. For example, synthesis efforts have led to new derivatives with potential bioactive properties or as intermediates for further chemical transformations (Jin, 2009).

Environmental Stability and Reactivity

The stability and reactivity of compounds derived from 4-tert-butyl-2-hydroxybenzonitrile, such as their resistance to oxidation and ability to undergo specific chemical reactions, make them subjects of interest in studying degradation mechanisms and designing more stable compounds for industrial applications (Willcockson et al., 2013).

Safety And Hazards

Safety measures for handling 4-Tert-butyl-2-hydroxybenzonitrile include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. It’s recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

4-tert-butyl-2-hydroxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-11(2,3)9-5-4-8(7-12)10(13)6-9/h4-6,13H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTLNIYPZXDQTKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00566030
Record name 4-tert-Butyl-2-hydroxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00566030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(tert-Butyl)-2-hydroxybenzonitrile

CAS RN

145818-28-6
Record name 4-tert-Butyl-2-hydroxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00566030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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